molecular formula C21H18N2O3 B1316037 ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate CAS No. 229020-85-3

ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B1316037
CAS No.: 229020-85-3
M. Wt: 346.4 g/mol
InChI Key: NBWZBIQORCXFEP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is a complex organic compound featuring an indole structure Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve microwave irradiation to accelerate the process, reducing the reaction time to under 30 minutes .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The Fischer indolisation and N-alkylation steps are robust and can be adapted for industrial applications with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is unique due to its specific substitution pattern and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and studying complex biological systems .

Properties

IUPAC Name

ethyl 2-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWZBIQORCXFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 2
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 3
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 4
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 6
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

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